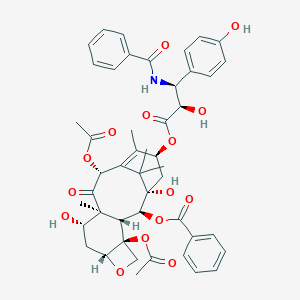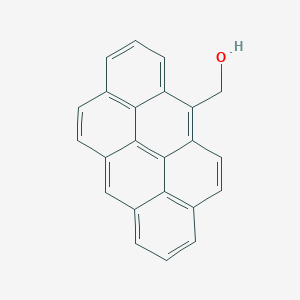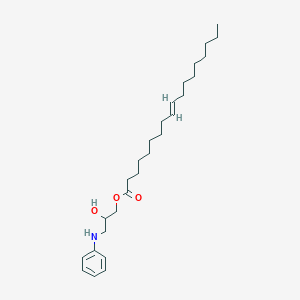
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of aniline and oleic acid, and its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin.
科学的研究の応用
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has shown potential applications in various scientific research fields, including cancer therapy, drug delivery, and gene therapy. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, it has been used as a carrier for delivering drugs to specific cells or tissues. In gene therapy, it has been used as a vector for delivering therapeutic genes to cells.
作用機序
The mechanism of action of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves its ability to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It can also disrupt the cellular membrane, leading to cell death. In drug delivery, it can target specific cells or tissues by binding to specific receptors on the cell surface.
生化学的および生理学的効果
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has been shown to have both biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and disrupt cellular membranes. It can also target specific cells or tissues for drug delivery. However, its effects on normal cells and tissues are not well understood.
実験室実験の利点と制限
The advantages of using (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate in lab experiments include its potential for cancer therapy, drug delivery, and gene therapy. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues.
将来の方向性
There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate. These include:
1. Investigating its effects on normal cells and tissues to better understand its potential toxicity.
2. Developing more efficient synthesis methods to reduce the cost and time required for production.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Exploring its potential as a diagnostic tool for cancer and other diseases.
5. Investigating its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin. Its mechanism of action involves its ability to interact with cellular membranes and proteins. Its advantages include its potential for cancer therapy, drug delivery, and gene therapy, while its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues. There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate, including investigating its effects on normal cells and tissues and developing more efficient synthesis methods.
合成法
The synthesis of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves the reaction between aniline, oleic acid, and epichlorohydrin. The reaction takes place in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography or recrystallization.
特性
CAS番号 |
102390-02-3 |
|---|---|
製品名 |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
分子式 |
C27H45NO3 |
分子量 |
431.7 g/mol |
IUPAC名 |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
InChIキー |
ZSQHZTSVIIYJNV-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
同義語 |
3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester MEPAP 1-oleyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



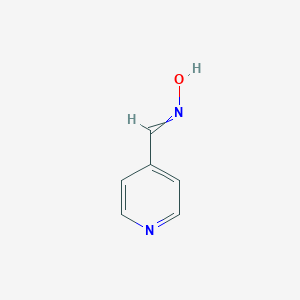
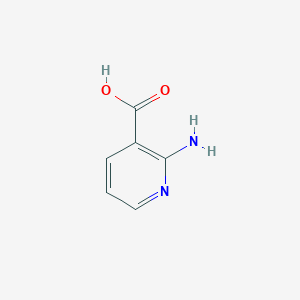
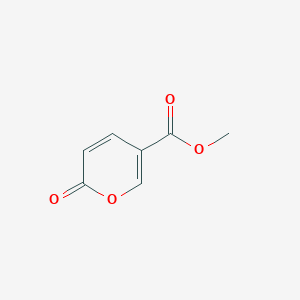
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
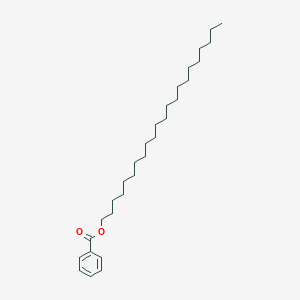
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
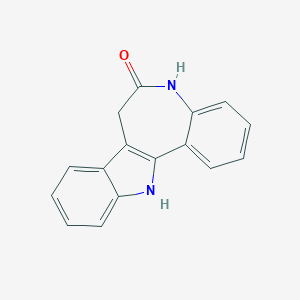
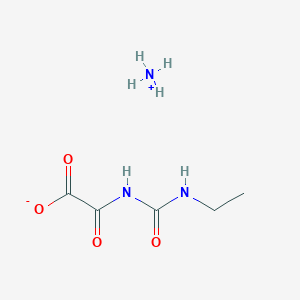
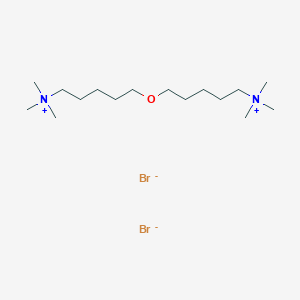
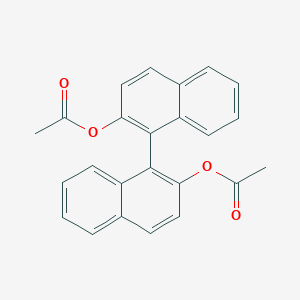
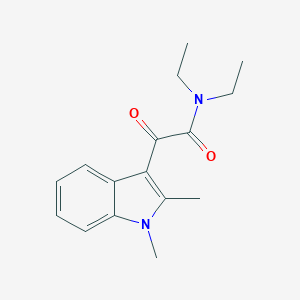
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
